![molecular formula C17H25ClN2O3 B2574271 N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride CAS No. 2418681-21-5](/img/structure/B2574271.png)
N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride
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Overview
Description
This compound is a derivative of sulfonamides, which are a group of molecules known for their therapeutic effects . They are used in a variety of drugs, including anti-bacterial, anti-fungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .
Synthesis Analysis
The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a sulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Activity of Azetidine-2-one Derivatives : A study by Noolvi et al. (2014) involved the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their derivatives, showcasing methods for creating novel compounds with potential antimicrobial and cytotoxic properties. This process involves cycloaddition reactions and N-methylation, indicative of approaches that could be applied to synthesize and modify the chemical structure of interest for specific biological activities (Noolvi et al., 2014).
Antimicrobial and Anticancer Activities : El-Sawy et al. (2013) described the preparation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, highlighting their antimicrobial and anticancer effects. This research demonstrates the potential of structurally complex acetamide derivatives in therapeutic applications, possibly guiding the development of related compounds for specific medical applications (El-Sawy et al., 2013).
Antitumor Activity of Benzothiazole Derivatives : Research by Yurttaş et al. (2015) on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings highlighted their potential antitumor activity. The study's findings on the compounds' efficacy against human tumor cell lines may offer insight into designing acetamide derivatives for cancer treatment (Yurttaş et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c18-11-12-4-6-14(7-5-12)19-16(20)10-13-2-1-3-15-17(13)22-9-8-21-15;/h1-3,12,14H,4-11,18H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFWBUBRRQEKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)CC2=C3C(=CC=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride |
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